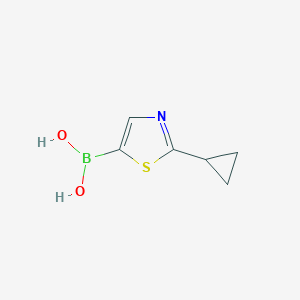
B-(2-cyclopropyl-5-thiazolyl)Boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-(2-cyclopropyl-5-thiazolyl)Boronic acid: is an organoboron compound that features a boronic acid functional group attached to a thiazole ring with a cyclopropyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of B-(2-cyclopropyl-5-thiazolyl)Boronic acid typically involves the reaction of a thiazole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl or heteroaryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: B-(2-cyclopropyl-5-thiazolyl)Boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: B-(2-cyclopropyl-5-thiazolyl)Boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds .
Wirkmechanismus
The mechanism of action of B-(2-cyclopropyl-5-thiazolyl)Boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Cyclopropylboronic acid
- Thiazolylboronic acid
Comparison: B-(2-cyclopropyl-5-thiazolyl)Boronic acid is unique due to the presence of both a cyclopropyl group and a thiazole ring, which can impart distinct electronic and steric properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in various chemical reactions .
Eigenschaften
Molekularformel |
C6H8BNO2S |
|---|---|
Molekulargewicht |
169.01 g/mol |
IUPAC-Name |
(2-cyclopropyl-1,3-thiazol-5-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO2S/c9-7(10)5-3-8-6(11-5)4-1-2-4/h3-4,9-10H,1-2H2 |
InChI-Schlüssel |
NXPLUBXLCJKKAK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(S1)C2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


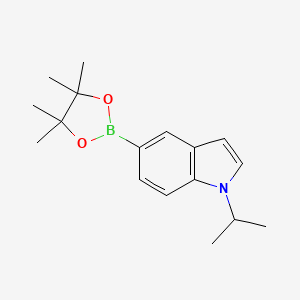
![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)

![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)


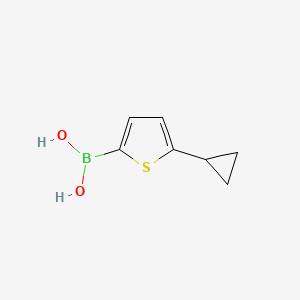
![[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13466677.png)


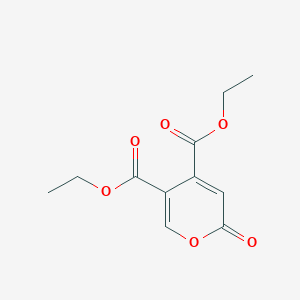
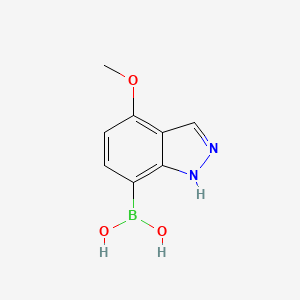

![cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride](/img/structure/B13466709.png)
